molecular formula C10H15BrSi B2838544 Trimethyl(2-bromobenzyl)silane CAS No. 1833-44-9

Trimethyl(2-bromobenzyl)silane

Cat. No. B2838544
CAS RN: 1833-44-9
M. Wt: 243.219
InChI Key: KNLJJDOXYDPCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2-bromobenzyl)silane is a chemical compound with the molecular formula C10H15BrSi . It contains a total of 27 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, and 1 Bromine atom .


Molecular Structure Analysis

Trimethyl(2-bromobenzyl)silane contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Trimethyl(2-bromobenzyl)silane molecule .

Scientific Research Applications

Photopatternable Siloxane-based Monolayers

Research has shown the use of silane compounds for the covalent assembly of photopatternable monolayers, which upon UV light exposure, generate hydroxyl-terminated surfaces. These surfaces are pivotal in microelectronics and biosensor applications, indicating how derivatives of silanes, including potentially trimethyl(2-bromobenzyl)silane, could be applied in creating reactive surfaces for various technological advancements (Zubkov et al., 2005).

Synthesis of Organosilanes from Aromatic Fluorides

The direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides showcases the versatility of silane chemistry in producing compounds with potential applications in pharmaceuticals, agrochemicals, and material science. This synthesis method could be adapted for the production of trimethyl(2-bromobenzyl)silane for its use in similar fields (Grecian et al., 2005).

Silyl Radical Activation in Synthetic Chemistry

The use of silane compounds, such as tris(trimethylsilyl)silane, in radical-based synthetic chemistry has been extensively reviewed. These compounds participate in a wide array of chemical processes, from functional group transformations to the synthesis of complex molecules. The versatility of silanes in radical reactions suggests that trimethyl(2-bromobenzyl)silane could find applications in synthetic organic chemistry, materials science, and polymer production (Chatgilialoglu et al., 2018).

Silane-based Electrolytes for Li-ion Batteries

Innovative research into novel silane compounds as electrolyte solvents for lithium-ion batteries underlines the potential of silane derivatives in energy storage technologies. Such compounds enhance the ionic conductivity and stability of the electrolytes, suggesting that trimethyl(2-bromobenzyl)silane might be investigated for similar applications (Amine et al., 2006).

Surface Modification and Patterning

Silane coupling agents have been employed for the surface modification and patterning of glass and silicon surfaces, indicating the role of silane derivatives in developing antibacterial coatings and bioanalytical devices. The flexibility in functionalizing surfaces with silane compounds points to the utility of trimethyl(2-bromobenzyl)silane in creating tailored surface chemistries for a range of applications (Nakayama et al., 2010).

Safety And Hazards

Trimethyl(2-bromobenzyl)silane is considered hazardous. It is a highly flammable liquid and vapor. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas or outdoors . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Bromotrimethylsilane, a related compound, has been used as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . This suggests potential future directions for the use of Trimethyl(2-bromobenzyl)silane in similar applications.

properties

IUPAC Name

(2-bromophenyl)methyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLJJDOXYDPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromophenyl)methyl]trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.